molecular formula C20H19N3O4 B5208234 N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide

Cat. No.: B5208234
M. Wt: 365.4 g/mol
InChI Key: MANXRJHVXKIOPP-UHFFFAOYSA-N
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Description

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide is a complex organic compound that incorporates the 8-hydroxyquinoline moiety, a bicyclic structure consisting of a pyridine ring fused to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of the 8-hydroxyquinoline derivative. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then subjected to a series of reactions, including nitration and reduction, to introduce the nitrophenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can bind to metal ions such as iron and copper, inhibiting their catalytic activity in various biochemical pathways. This chelation disrupts processes such as DNA synthesis and repair, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide is unique due to the presence of both the nitrophenyl and 8-hydroxyquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-8-15(9-6-14)23(26)27)16-10-7-13-4-3-11-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANXRJHVXKIOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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